(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone
Description
Historical Development of Imidazo[2,1-b]thiazole Derivatives
The imidazo[2,1-b]thiazole scaffold first gained attention in the mid-20th century for its synthetic accessibility and structural resemblance to purine bases. Early methodologies relied on cyclization reactions using thioamides or thioureas with α-haloketones, as exemplified by the synthesis of 2-aminothiazole intermediates. Over time, modifications to the core structure, such as introducing sulfonamide groups or fused aromatic rings, expanded its applicability. For instance, the discovery of imidazo[2,1-b]thiazole-5-carboxamides as nanomolar-potency anti-tuberculosis agents marked a milestone, with compounds like 6 and 17 inhibiting Mycobacterium tuberculosis QcrB. Concurrently, derivatives bearing methyl sulfonyl pharmacophores demonstrated selective COX-2 inhibition, exemplified by compound 6a (IC~50~ COX-2 = 0.08 µM). These advancements underscore the scaffold’s adaptability in targeting diverse biological pathways.
Position of (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone in Current Research
The compound’s structure integrates two pharmacophoric elements: a 4-fluorophenyl-substituted imidazothiazole and a 2-methylindoline group. Such hybrid designs mirror strategies seen in recent studies, where appending aromatic or heterocyclic groups enhances target affinity. For example, imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates exhibited inhibitory activity against carbonic anhydrases, with substituents on the piperazine ring modulating potency. Similarly, fluorinated analogs in anti-tuberculosis research showed improved pharmacokinetic profiles due to fluorine’s electronegativity and metabolic stability. While direct data on this compound are scarce, its structural kinship to these derivatives suggests potential applications in kinase or enzyme inhibition, warranting further exploration.
Significance in Medicinal Chemistry Research
The integration of a fluorophenyl group aligns with modern medicinal chemistry practices, where fluorine incorporation often enhances binding interactions and reduces off-target effects. For instance, fluorinated COX-2 inhibitors exhibit improved selectivity indices compared to non-fluorinated analogs. The indoline moiety, a common feature in kinase inhibitors, may facilitate interactions with hydrophobic pockets in target proteins. Additionally, the methyl group at position 3 of the imidazothiazole core could sterically modulate enzyme binding, as seen in pan-RAF inhibitors where substituents at analogous positions dictated selectivity. Collectively, these features position the compound as a candidate for multitarget drug discovery, particularly in oncology and infectious diseases.
Theoretical Frameworks for Understanding Imidazo[2,1-b]thiazole Derivatives
Structure-activity relationship (SAR) studies provide critical insights into the scaffold’s versatility. Key findings include:
- Substituent Effects : The nature of substituents at position 5 of the imidazothiazole ring profoundly influences activity. For example, N,N-dimethylamine groups in COX-2 inhibitors enhanced selectivity (SI > 300), while bulkier amines reduced potency.
- Hybrid Designs : Conjugating imidazothiazoles with sulfonamides or piperazines leverages synergistic interactions. In carbonic anhydrase inhibitors, the sulfonyl group coordinates with zinc ions in the active site, while the piperazine improves solubility.
- Fluorine’s Role : Fluorine’s electronegativity and small atomic radius enable favorable van der Waals interactions and metabolic resistance, as demonstrated in anti-tuberculosis agents.
Molecular docking and mutant profiling further validate target engagement. For instance, QcrB mutants in M. tuberculosis conferred resistance to imidazo[2,1-b]thiazole-5-carboxamides, confirming target specificity.
Table 1: Key Imidazo[2,1-b]thiazole Derivatives and Their Targets
Properties
IUPAC Name |
[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS/c1-13-11-16-5-3-4-6-19(16)26(13)21(27)20-14(2)25-12-18(24-22(25)28-20)15-7-9-17(23)10-8-15/h3-10,12-13H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAYYWQINBFMMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=C(N4C=C(N=C4S3)C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone , with CAS number 852133-88-1, belongs to a class of thiazole derivatives known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C23H20F2N4OS |
| Molecular Weight | 438.5 g/mol |
| Structure | Chemical Structure |
| LogP | 4.4828 |
| Polar Surface Area | 29.35 Ų |
Thiazole derivatives exhibit various biological activities through multiple mechanisms:
- Antitumor Activity : Thiazoles have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated IC50 values as low as against cancer cells .
- Anticonvulsant Properties : Certain thiazole derivatives have been reported to possess anticonvulsant activity, indicating potential in treating neurological disorders .
- Antimicrobial Effects : The compound's structure suggests potential antimicrobial properties, as thiazoles are known to interact with microbial enzymes and disrupt cellular functions .
Antitumor Activity
A series of studies have evaluated the antitumor activity of thiazole derivatives. For example:
- Study 1 : A compound structurally similar to our target exhibited significant cytotoxicity in human glioblastoma U251 cells with an IC50 value less than that of doxorubicin .
- Study 2 : Another derivative showed promising results against melanoma cells, highlighting the potential for developing effective anticancer agents from thiazole structures .
Anticonvulsant Activity
Research has indicated that certain thiazole compounds can effectively eliminate tonic extensor phases in animal models, showcasing their potential for treating epilepsy and other seizure disorders .
Antimicrobial Activity
In vitro studies have demonstrated that thiazole derivatives can inhibit the growth of various pathogens, including fungi and bacteria. For instance, compounds related to the target structure displayed significant activity against Candida albicans and Candida parapsilosis with MIC values comparable to established antifungals .
Case Studies
- Case Study on Anticancer Properties :
- Case Study on Anticonvulsant Effects :
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-b]thiazoles exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that similar imidazo[2,1-b]thiazole derivatives can target specific pathways involved in cancer cell survival and proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against a range of bacterial and fungal pathogens. This antimicrobial action is attributed to the disruption of microbial cell wall synthesis and interference with metabolic pathways .
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of imidazo[2,1-b]thiazoles and tested their effects on human breast cancer cells (MCF-7). The results showed that the compound significantly reduced cell viability at micromolar concentrations, with an IC50 value indicating potent anticancer activity .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of imidazo[2,1-b]thiazole derivatives against Staphylococcus aureus and Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) lower than many standard antibiotics, suggesting its potential as a new antimicrobial agent .
Data Table: Summary of Research Findings
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Study 1 | Significant reduction in MCF-7 cell viability |
| Antimicrobial Activity | Study 2 | Lower MIC against Staphylococcus aureus |
| Mechanism of Action | General Findings | Inhibition of DNA repair enzymes |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Structural Analogues with Modified Methanone Substituents
Key Observations :
- Pyrrolidin-1-yl and piperidin-1-yl derivatives exhibit higher logP values, suggesting improved blood-brain barrier penetration but reduced aqueous solubility .
Analogues with Modified Imidazo[2,1-b]thiazole Substituents
Key Observations :
Q & A
Q. What synthetic methodologies are commonly employed to prepare (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone, and how can reaction conditions be optimized for higher yields?
Answer: The synthesis of imidazo[2,1-b]thiazole derivatives typically involves condensation reactions. For example, a related compound, 6-fluoro-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole, was synthesized via microwave-assisted irradiation (130°C, 45 minutes) of 5-fluorobenzothiazole amine with 2-bromo-1-(4-methoxyphenyl)ethanone in ethanol . Optimization strategies include:
Q. What spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR spectroscopy : and NMR identify substituent positions (e.g., fluorophenyl protons at δ ~7.2–7.8 ppm, methyl groups at δ ~2.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak matching theoretical mass).
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages validate purity (>98% recommended) .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., weak C–H···O hydrogen bonds observed in related structures) .
Q. Which preliminary biological assays are recommended to evaluate the compound’s pharmacological potential?
Answer:
- Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., HIV-1 protease inhibition reported for benzothiazole analogs) .
Advanced Research Questions
Q. How can regioselectivity challenges during the formation of the imidazo[2,1-b]thiazole core be addressed?
Answer: Regioselectivity issues arise from competing cyclization pathways. Strategies include:
- Substituent-directed synthesis : Electron-withdrawing groups (e.g., fluorine) on the phenyl ring guide cyclization to the desired position .
- Microwave-assisted synthesis : Enhances kinetic control, favoring the thermodynamically stable product (e.g., 93% yield achieved for a similar imidazo-thiazole derivative) .
- Catalytic additives : Pd/C or CuI improves selectivity in heterocyclic coupling reactions .
Q. How should researchers resolve contradictions in bioactivity data across different assay models?
Answer:
- Dose-response validation : Replicate assays with standardized protocols (e.g., NIH/WHO guidelines) to rule out false positives/negatives.
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., inhibition of specific kinases linked to antitumor activity) .
- Comparative meta-analysis : Cross-reference data with structurally analogous compounds (e.g., imidazo[2,1-b]thiazoles with fluorophenyl groups show consistent antifungal trends) .
Q. What computational approaches predict the binding modes of this compound with biological targets?
Answer:
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., docking of thiazole-triazole analogs into HIV-1 protease pockets) .
- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns indicates stable ligand-receptor complexes) .
- QSAR modeling : Correlate substituent effects (e.g., fluorine’s electronegativity) with bioactivity trends .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
- Nanoparticle encapsulation : Use liposomes or PLGA nanoparticles for targeted delivery .
- Co-crystallization : Co-formers like succinic acid improve dissolution rates (e.g., 2.5-fold solubility increase reported for similar indole derivatives) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
